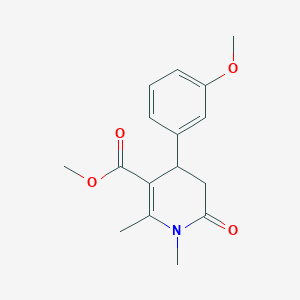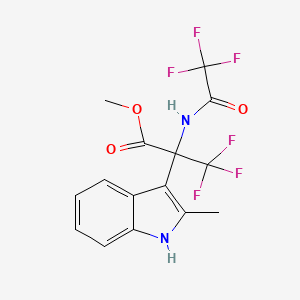![molecular formula C20H15N3O3S B4331298 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331298.png)
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
Übersicht
Beschreibung
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is not fully understood. However, studies have shown that the compound inhibits certain enzymes and receptors that are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of certain receptors, such as the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one have been studied extensively. Studies have shown that the compound has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been shown to have antioxidant effects, which could be beneficial in the treatment of oxidative stress-related diseases. Additionally, the compound has been shown to have analgesic effects, making it a potential candidate for the development of pain-relieving drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in lab experiments is that it has shown promising results in various scientific research applications. Another advantage is that the compound is relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the use of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in scientific research. One direction is to further study the compound's mechanism of action, which could lead to the development of more effective drugs. Another direction is to study the compound's effects in vivo, which could provide more insight into its potential applications in medical research. Additionally, future studies could focus on the development of more efficient synthesis methods for the compound.
Wissenschaftliche Forschungsanwendungen
The compound 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has shown potential in several scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has inhibitory effects on certain cancer cell lines, making it a potential candidate for the development of anticancer drugs. Another potential application is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
8-(2,3-dihydroindol-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20-16-13-15(8-9-18(16)22-11-4-3-7-19(22)21-20)27(25,26)23-12-10-14-5-1-2-6-17(14)23/h1-9,11,13H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKSWUWEAIWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CC=CC5=NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4331217.png)



![6-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4331233.png)
![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-furylmethyl)ethanesulfonamide](/img/structure/B4331244.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)-1-methylpropyl]benzamide](/img/structure/B4331251.png)
![6-(2-chlorobenzyl)-3-(4-ethoxyphenyl)-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B4331262.png)
![2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4331266.png)
![4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B4331274.png)
![2-amino-9-methoxy[1,3,4]thiadiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B4331282.png)
![9-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331288.png)
![8-(azepan-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331296.png)
![methyl 5-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4331313.png)